N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c23-16-1-4-18(5-2-16)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-17-3-6-19-20(15-17)31-14-13-30-19/h1-6,15H,7-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRGRDCSACGMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylpiperazine with ethylene dibromide to form the intermediate compound.
Coupling with Benzo[d][1,3]dioxole: The intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antipsychotic Activity
Research indicates that compounds similar to N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide may exhibit antipsychotic properties due to their interaction with dopamine receptors. The piperazine component is known to enhance binding to D2 and D4 dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
2. Antidepressant Effects
Preliminary studies suggest that this compound could have antidepressant effects by modulating serotonin and norepinephrine levels in the brain. The structural similarity to established antidepressants indicates potential efficacy in treating mood disorders .
3. Neuroprotective Properties
The compound may also possess neuroprotective qualities. Research has shown that derivatives of benzodioxin can protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: Antipsychotic Evaluation
A study evaluated the antipsychotic effects of related piperazine derivatives in animal models. The results showed that compounds with similar structures significantly reduced hyperactivity and improved cognitive function in rodents, suggesting potential therapeutic benefits for human applications .
Case Study 2: Depression Models
In another study focusing on depression models, researchers found that the administration of piperazine-based compounds led to increased serotonin levels and reduced depressive behaviors in mice. This supports the hypothesis that N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide could be developed as an antidepressant agent .
Wirkmechanismus
The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It acts as a potent and selective ligand, modulating the activity of these receptors and influencing various neurological pathways. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of piperazine-ethanediamide derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituent variations and inferred pharmacological implications.
Table 1: Structural Comparison of Ethanediamide Derivatives
Pharmacological and Physicochemical Insights
Receptor Binding Affinity: The 4-chlorophenyl-piperazine moiety in the target compound is analogous to ligands of 5-HT${1A}$ and D$2$ receptors. The benzodioxin group may confer metabolic stability, contrasting with the labile aldehyde in 3-oxidanylbenzaldehyde .
Solubility and Bioavailability: The ethanediamide linker improves water solubility compared to non-amide analogs (e.g., 2,5-bis(chloranyl)benzene-1,4-diol).
Metabolic Stability :
- Chlorine substituents (as in the target compound) resist oxidative metabolism better than fluorine (as in ), which may lead to longer half-lives.
Biologische Aktivität
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its receptor binding affinity, pharmacological effects, and potential clinical implications.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a piperazine moiety along with a benzodioxin structure. Its specific structural characteristics contribute to its biological activity.
Receptor Binding Affinity
Research indicates that derivatives of this compound exhibit significant binding affinity for various neurotransmitter receptors:
- Dopamine Receptors : A related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for the dopamine D4 receptor with an IC50 value of , indicating strong selectivity over D2 receptors (selectivity ratio >10,000) and minimal interaction with serotonin 5-HT1A and adrenergic alpha1 receptors .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
Case Studies
Case Study 1: Neuroprotection in Ischemia
In a study examining the neuroprotective effects of related compounds, it was found that administration significantly improved survival rates in models of cerebral ischemia. The results indicated that compounds like N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide could be effective in managing ischemic conditions .
Case Study 2: Dopamine Receptor Selectivity
Another study focused on the binding affinities of various piperazine derivatives highlighted the selectivity of compounds for dopamine D4 receptors over other receptor types. This selectivity is crucial for minimizing side effects commonly associated with less selective dopaminergic agents .
Comparative Analysis
| Compound | Receptor Affinity (IC50) | Selectivity | Notable Effects |
|---|---|---|---|
| N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide | TBD | TBD | TBD |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | >10,000 (D4 vs D2) | High neuroprotective activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
